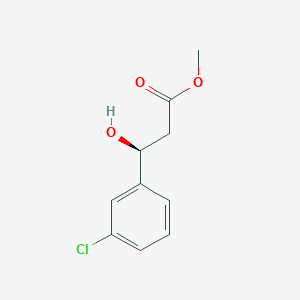

methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate

Description

Properties

IUPAC Name |

methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNZOWCPXSCKBU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242469 | |

| Record name | Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632327-20-9 | |

| Record name | Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632327-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of methyl (3S)-3-(3-chlorophenyl)-3-oxopropanoate.

Reduction: Formation of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Chiral Building Block

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate serves as a chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in drug development due to differing biological activities of enantiomers.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound are integral in synthesizing anticancer agents. For instance, it has been utilized in the synthesis of compounds that exhibit antiproliferative effects against cancer cell lines, showcasing its potential as a precursor in drug formulations .

Organic Synthesis

Intermediate in Chemical Reactions

This compound is frequently used as an intermediate in various organic reactions, including asymmetric synthesis processes. Its ability to undergo selective transformations makes it valuable for producing complex molecules with high specificity.

| Reaction Type | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Reduction | Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate | 28% | 99% |

| Grignard Reaction | Methyl (S)-4-chloro-3-hydroxybutanoate | 73% | 99% |

Biochemical Applications

Bioreduction Studies

The compound has been studied for its role in bioreduction processes using microbial systems. For example, Kluyveromyces marxianus has been shown to effectively reduce β-ketoesters to their corresponding alcohols, including this compound, demonstrating its utility in green chemistry applications .

Case Study: Enzymatic Activity

In a study focusing on the enzymatic reduction of β-ketoesters, this compound was produced with high enantiomeric purity, highlighting its potential as a key intermediate in the synthesis of biologically active compounds .

Agricultural Chemistry

Pesticide Development

The compound's derivatives have been explored for their potential use as pesticides. The chlorophenyl group enhances biological activity against pests, making these derivatives suitable candidates for agricultural applications.

Mechanism of Action

The mechanism of action of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations: Hydroxyl vs. Amino Derivatives

The hydroxyl group in the target compound distinguishes it from amino-substituted analogs (Table 1). For example:

- Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 1245606-65-8) replaces the hydroxyl with an amino group, forming a hydrochloride salt. This substitution increases water solubility due to the protonated amino group but introduces handling precautions (e.g., avoiding heat sources) .

- Methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7) lacks the 3-chloro substituent, highlighting how electronic effects from substituents alter reactivity .

Key Differences:

- Solubility: Hydroxyl groups enhance polarity, favoring polar solvents, while amino hydrochloride salts improve aqueous solubility.

- Reactivity: Hydroxyl groups may participate in esterification or oxidation, whereas amino groups enable nucleophilic reactions or salt formation.

Substituent Effects on the Phenyl Ring

Variations in phenyl ring substituents significantly impact electronic and steric properties (Table 1):

- 3-Chlorophenyl (target compound): Electron-withdrawing, meta-substituted, enhances stability toward electrophilic attack.

- 4-Trifluoromethylphenyl (CAS 866867-74-5): Strong electron-withdrawing effect from CF₃ increases lipophilicity and steric bulk .

- 3-Methoxyphenyl (CAS 1269634-11-8): Methoxy’s electron-donating nature activates the ring for electrophilic substitution but reduces lipophilicity compared to chloro or CF₃ .

Key Insights:

- Electronic Effects : Chloro and CF₃ substituents deactivate the ring, while methoxy activates it.

- Lipophilicity : CF₃ > Cl > OCH₃, influencing membrane permeability in biological systems.

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, including its chemical properties, synthesis methods, and relevant research findings.

- Molecular Formula : C11H12ClO3

- Molecular Weight : Approximately 214.645 g/mol

- Physical State : Typically a white solid

- Density : About 1.3 g/cm³

- Boiling Point : Approximately 334.7 °C at 760 mmHg

The compound features a hydroxyl group (-OH) and a chlorophenyl substituent, which play crucial roles in its chemical reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.

- Nucleophilic Substitution : Modifying existing structures to introduce the chlorophenyl group.

The choice of synthesis method often depends on the desired purity and scale of production.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Research involving structural analogs has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 cells. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have been identified as HDAC inhibitors, which play a role in cancer cell apoptosis.

- Targeting HSP90 and TRAP1 Pathways : Some studies suggest that these compounds interact with heat shock proteins, which are crucial for cancer cell survival and proliferation .

Comparative Studies with Related Compounds

A comparative analysis with related compounds provides insights into the unique biological activities of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-chlorophenyl)acetate | Acetate instead of propanoate | Moderate activity |

| Methyl 4-chloro-2-hydroxybutanoate | Hydroxybutanoate structure | Lower potency |

| Ethyl 3-hydroxybutanoate | Lacks chlorophenyl substituent | Common in metabolic pathways |

This table illustrates how variations in structure can significantly influence biological activity, emphasizing the importance of the chlorophenyl group in enhancing therapeutic potential.

Case Studies and Research Findings

- Antiproliferative Effects : In one study, a series of derivatives were synthesized based on methyl (3S)-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, leading to the identification of compounds with selective inhibitory actions on cancer cells while sparing normal cells like HEK-293 .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to various biological targets, further validating their potential as drug candidates .

Q & A

Q. What synthetic strategies are recommended for preparing methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate, and how can enantiomeric purity be optimized?

Methodological Answer:

- Asymmetric Synthesis: Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity during the esterification or reduction steps. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution could be applied to achieve the (3S) configuration .

- Chiral Resolution: Separate enantiomers via preparative chiral HPLC using columns like Chiralpak® IA or IB, which are effective for resolving hydroxy esters (as demonstrated in analogous compounds) .

- Characterization: Confirm enantiomeric excess (ee) using polarimetry or chiral HPLC with UV detection .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR to verify the hydroxy and ester functionalities. Coupling constants (e.g., -values) can indicate stereochemical relationships between protons .

- X-ray Crystallography: Resolve the absolute configuration of the (3S) center, as demonstrated in structurally similar esters (e.g., methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .

- Degradation Product Analysis: Use LC-MS or GC-MS to identify byproducts (e.g., hydrolysis of the ester group to the carboxylic acid) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity compared to other aryl groups (e.g., 3-hydroxyphenyl or trifluoromethylphenyl)?

Methodological Answer:

- Electronic Effects: The electron-withdrawing chlorine atom increases electrophilicity at the ester carbonyl, potentially accelerating nucleophilic attack. Compare reaction rates with analogs like methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate using kinetic studies .

- Steric Effects: Evaluate steric hindrance via computational modeling (e.g., DFT) to compare the spatial demands of 3-chlorophenyl vs. bulkier substituents (e.g., cyclopropyl) .

Q. What computational approaches can predict the compound’s conformational stability and interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s behavior in aqueous and lipid environments to assess membrane permeability or protein-binding affinity .

- Docking Studies: Use software like AutoDock Vina to predict interactions with enzymes (e.g., esterases or hydroxylases) based on structural analogs .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or spectral assignments)?

Methodological Answer:

- Purity Verification: Re-synthesize the compound using rigorously purified reagents and characterize it via orthogonal methods (e.g., DSC for melting point validation and 2D NMR for structural confirmation) .

- Meta-Analysis: Cross-reference data with pharmacopeial standards (e.g., USP monographs for similar esters) to identify methodological discrepancies in prior studies .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses of this compound?

Methodological Answer:

- Catalyst Screening: Test chiral ligands (e.g., BINAP or Salen derivatives) with varying metal centers (e.g., Ru or Rh) to maximize turnover number (TON) and enantioselectivity .

- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF or THF) to enhance catalyst-substrate interactions, as shown in esterification studies of related hydroxypropanoates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.